N-[1-(2-phenylethyl)piperidin-4-yl]-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide
Description
N-[1-(2-phenylethyl)piperidin-4-yl]-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is structurally complex, featuring a piperidine ring, a phenylethyl group, and a thiazolopyridine moiety
Properties
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-4-yl]-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c25-18(20-23-17-7-4-11-21-19(17)26-20)22-16-9-13-24(14-10-16)12-8-15-5-2-1-3-6-15/h1-7,11,16H,8-10,12-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFLVFDLQBQDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC3=C(S2)N=CC=C3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2-phenylethyl)piperidin-4-yl]-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the piperidine ring, followed by the introduction of the phenylethyl group and the thiazolopyridine moiety. Common reagents used in these reactions include various amines, acids, and coupling agents. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
N-[1-(2-phenylethyl)piperidin-4-yl]-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: This reaction involves the cleavage of the carboxamide group, typically using acidic or basic conditions, leading to the formation of corresponding acids and amines.
Scientific Research Applications
N-[1-(2-phenylethyl)piperidin-4-yl]-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(2-phenylethyl)piperidin-4-yl]-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[1-(2-phenylethyl)piperidin-4-yl]-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
Furanylfentanyl: A synthetic opioid with a similar piperidine structure but different functional groups.
Acrylfentanyl: Another synthetic opioid with structural similarities but distinct chemical properties.
Cyclopropylfentanyl: A compound with a cyclopropane ring, differing in its chemical behavior and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
